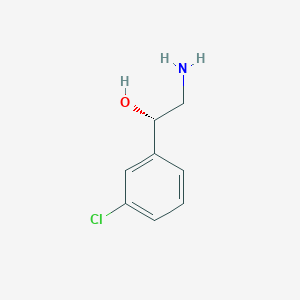

(S)-2-Amino-1-(3-chloro-phenyl)-ethanol

Description

General Overview of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. alfa-chemistry.com These structures are considered "privileged" in organic chemistry because of their versatility as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.org Many pharmaceutical agents feature α-amino alcohols as essential chiral building blocks in their molecular architecture. nih.gov

The significance of chiral amino alcohols extends to their application in asymmetric catalysis, where they are used as chiral ligands for metal-catalyzed reactions and as organocatalysts. acs.orgwestlake.edu.cn Their ability to induce stereoselectivity in chemical reactions makes them indispensable tools for creating enantiomerically pure compounds. The synthesis of chiral β-amino alcohols is a key focus in organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Various synthetic methods have been developed to produce these valuable compounds, including the asymmetric reductive amination of α-hydroxy ketones. nih.gov

Stereochemical Importance in Chemical Transformations

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. patsnap.comomicsonline.org A critical concept in stereochemistry is chirality, which refers to a geometric property of molecules that are non-superimposable on their mirror images, much like a pair of hands. numberanalytics.comnih.gov These non-superimposable mirror images are known as enantiomers. nih.gov

Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, but they can exhibit remarkably different behaviors in chiral environments, such as the enzymes and receptors within the human body. nih.gov This is because biological systems are themselves chiral, and the three-dimensional shape of a molecule is a crucial factor in its interaction with biological targets. patsnap.commhmedical.com Consequently, one enantiomer of a chiral drug may produce a desired therapeutic effect, while the other enantiomer could be less active, inactive, or even cause harmful effects. patsnap.comijpsjournal.com This fundamental principle underscores the importance of producing single-enantiomer drugs to enhance selectivity, improve therapeutic outcomes, and increase safety. patsnap.comnih.gov

The spatial arrangement of atoms within a molecule can significantly influence its pharmacological properties, including potency, selectivity, and toxicity. ijpsjournal.com Therefore, a thorough understanding of stereochemistry is vital in drug design and development to optimize therapeutic effects while minimizing adverse reactions. omicsonline.orgijpsjournal.com

Contextualizing (S)-2-Amino-1-(3-chloro-phenyl)-ethanol within the Field of Chiral Fine Chemicals

Chiral fine chemicals are complex, pure chemical substances produced in limited quantities through sophisticated chemical or biotechnological processes. They are essential intermediates in the production of high-value products, particularly in the pharmaceutical and agrochemical industries. researchgate.net The market for chiral fine chemicals sold as single enantiomers has seen significant growth, driven largely by the pharmaceutical industry's demand for enantiomerically pure drugs. researchgate.net

This compound is a chiral molecule that serves as a key intermediate in organic synthesis. As a member of the chiral amino alcohol family, it holds potential as a building block for more complex chiral molecules, including active pharmaceutical ingredients. nih.gov The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives, such as this compound, is of significant interest for producing therapeutically useful agents. google.com Its specific stereoconfiguration and chemical structure make it a valuable component in the toolkit of medicinal and synthetic chemists.

Below are some of the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10ClNO chemsrc.comscbt.comamericanelements.com |

| Molecular Weight | 171.62 g/mol chemsrc.comamericanelements.com |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 316.8±27.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3±0.1 g/cm³ chemsrc.com |

| Flash Point | 145.4±23.7 °C chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIXOUDTUPEEL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431816 | |

| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168112-89-8 | |

| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Advanced Analytical Methodologies for S 2 Amino 1 3 Chloro Phenyl Ethanol

Spectroscopic Techniques for Absolute Configuration and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and composition of (S)-2-Amino-1-(3-chloro-phenyl)-ethanol.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. acs.org For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. nih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allow for the assignment of each proton to its specific position in the molecule. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further elucidate the connectivity between atoms. libretexts.org COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org HSQC, a heteronuclear technique, correlates the signals of protons directly attached to heteronucleoatoms like carbon or nitrogen, providing unambiguous assignments of proton and carbon signals. libretexts.org

Table 1: Representative NMR Data for a Related Phenyl-Ethanolamine Structure

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.31 – 7.23 | m | Aromatic-H | |

| ¹H | 7.18 | t | 6.9 | Aromatic-H |

| ¹H | 4.46 | dd | 7.2, 4.4 | CH-OH |

| ¹H | 3.88 | dd | 11.1, 4.3 | CH₂-NH |

| ¹H | 3.73 | dd | 11.1, 7.3 | CH₂-NH |

| ¹³C | 141.7 | Aromatic C (C-Cl) | ||

| ¹³C | 128.8 | Aromatic CH | ||

| ¹³C | 126.4 | Aromatic CH | ||

| ¹³C | 122.3 | Aromatic CH | ||

| ¹³C | 70.0 | CH-OH | ||

| ¹³C | 50.0 | CH₂-NH |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (171.62 g/mol ), confirming its chemical formula C₈H₁₀ClNO. scbt.com The fragmentation pattern observed in the mass spectrum provides valuable structural information, as specific fragments are characteristic of different parts of the molecule.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad band in the 3400-3200 cm⁻¹ region for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. wikipedia.org Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹, while C-Cl stretching is observed in the 800-600 cm⁻¹ region. The C-O stretching of the alcohol will likely be visible in the 1260-1000 cm⁻¹ range.

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are indispensable for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for the enantiomeric separation of chiral compounds. yakhak.org CSPs are designed with a chiral selector that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.comresearchgate.net For amino alcohols like this compound, polysaccharide-based CSPs are often effective. yakhak.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column. By comparing the retention time of the sample to that of a known standard of the (S)-enantiomer, the enantiomeric purity can be accurately determined. rsc.org The use of different mobile phases and additives can be optimized to achieve the best separation. chromatographyonline.com

Gas Chromatography (GC)

Gas Chromatography (GC) with a chiral stationary phase is another valuable technique for determining the enantiomeric purity of volatile chiral compounds. gcms.cz Similar to chiral HPLC, chiral GC columns separate enantiomers based on their differential interactions with the chiral stationary phase. gcms.cz For amino alcohols, derivatization is often necessary to increase volatility and improve peak shape before GC analysis. sigmaaldrich.com This typically involves converting the polar amine and alcohol groups into less polar derivatives. sigmaaldrich.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, conformation (the spatial arrangement of its atoms), and, crucially for chiral molecules, its absolute configuration. The process involves directing a beam of X-rays onto a single, high-quality crystal of the compound. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted X-rays, scientists can generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For a chiral compound such as this compound, X-ray crystallography can unequivocally establish the 'S' configuration at the stereogenic center (the carbon atom bonded to the hydroxyl group). This is achieved through a phenomenon known as anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The resulting structural model provides exact data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's structure in the solid state.

While a specific, publicly available crystal structure determination for this compound could not be located in the searched literature, the analysis of closely related structures provides a clear indication of the type of detailed information that such a study would yield. For illustrative purposes, the crystallographic data for the structurally similar biogenic amine L-Norepinephrine, which also belongs to the phenylethanolamine class, is presented. The primary structural difference is the substitution pattern on the phenyl ring.

Detailed Research Findings from a Representative Analog: L-Norepinephrine

The crystal structure of L-Norepinephrine reveals its existence as a zwitterion in the solid state, with a protonated amino group (-NH3+) and a deprotonated phenolic hydroxyl group. The molecule adopts a specific conformation characterized by an intramolecular hydrogen bond between the protonated amine and the benzylic hydroxyl group. The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds involving the catechol hydroxyl groups, the ammonium (B1175870) group, and the benzylic alcohol, creating a stable, three-dimensional lattice.

The crystallographic data provides precise measurements of the molecule's geometry. For instance, the bond lengths and angles within the catechol ring are consistent with its aromatic character. The conformation about the C-C single bond of the ethanolamine (B43304) side chain is typically staggered to minimize steric strain. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with biological targets.

Below is a table summarizing the kind of crystallographic data obtained from an X-ray diffraction experiment, using L-Norepinephrine as an example.

Interactive Table: Crystallographic Data for L-Norepinephrine

| Parameter | Value | Description |

| Crystal System | Orthorhombic | A crystal system where the unit cell has three unequal axes at 90° angles. |

| Space Group | P2₁2₁2₁ | A specific arrangement of symmetry elements in the crystal. This is a common chiral space group. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | |

| a (Å) | 8.65 | Length of the 'a' axis of the unit cell. |

| b (Å) | 18.23 | Length of the 'b' axis of the unit cell. |

| c (Å) | 5.98 | Length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90 | Angles of the unit cell for an orthorhombic system. |

| Volume (ų) | 941.5 | The volume of a single unit cell. |

| Z Value | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.49 | The theoretical density of the crystal derived from the crystallographic data. |

Applications and Derivatization of S 2 Amino 1 3 Chloro Phenyl Ethanol As a Chiral Building Block

Role in the Synthesis of Optically Active Fine Chemicals and Pharmaceutical Intermediates

The specific spatial arrangement of the amino and hydroxyl groups on the chiral center of (S)-2-Amino-1-(3-chloro-phenyl)-ethanol makes it a valuable precursor for molecules where stereochemistry is critical for biological activity.

Beta-adrenergic receptor agonists are a class of drugs that bind to and activate beta-adrenergic receptors in the body. The synthesis of certain beta-adrenergic receptor agonists utilizes chiral amino alcohols as key intermediates. nih.gov The activation of β-adrenergic receptors is linked to Gs proteins and the stimulation of adenyl cyclase, which in turn converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This signaling pathway is a target for drugs developed for conditions such as asthma and certain cardiovascular disorders. researchgate.net Studies have shown that ethanol (B145695) can affect the release of β-endorphin and the production of cAMP stimulated by beta-adrenergic agonists. nih.gov The enantiomeric purity of these agonists is often crucial for their efficacy and to minimize off-target effects. The (S)-configuration of 2-Amino-1-(3-chloro-phenyl)-ethanol can be a critical starting point for the synthesis of specific enantiomers of these drugs. nih.gov

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is implicated in the development and progression of various cancers. nih.govresearchgate.net Targeting this pathway is a strategy in anticancer drug development. nih.govmdpi.com Small molecules that inhibit the IGF-1R are of significant interest. researchgate.net Chiral intermediates are often required in the synthesis of these complex inhibitors to ensure precise interaction with the receptor's binding site. nih.gov While direct synthesis of a specific marketed IGF-1R inhibitor from this compound is not explicitly detailed in the provided results, its structural motifs are relevant to the synthesis of complex molecules investigated in anticancer programs. nih.gov The development of dual inhibitors, for instance targeting both IGF-1R and Src, is an area of active research to overcome resistance to anti-IGF-1R therapies. nih.gov

| Therapeutic Target | Relevance of Chiral Intermediates | Associated Research Areas |

| Beta-Adrenergic Receptors | Essential for enantiomerically pure agonists to ensure specific receptor binding and biological response. nih.govresearchgate.net | Asthma, Cardiovascular diseases. researchgate.net |

| IGF-1 Receptor | Crucial for the synthesis of specific enantiomers of inhibitors that can effectively bind to the receptor's active site. researchgate.netmdpi.com | Anticancer drug development, overcoming therapeutic resistance. nih.govmdpi.com |

The utility of this compound extends beyond the aforementioned specific targets. As a chiral building block, it serves as a foundational element for the construction of more complex, enantiomerically pure molecules. cymitquimica.com Its amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. This versatility makes it a valuable tool for medicinal chemists and those involved in the synthesis of fine chemicals where control of stereochemistry is paramount. cymitquimica.comtcichemicals.com

Chemical Transformations and Derivative Synthesis

The reactivity of the amino and hydroxyl functional groups in this compound allows for a diverse array of chemical modifications, leading to the synthesis of various derivatives.

The amino and hydroxyl groups of this compound can be readily functionalized through reactions such as acylation and alkylation. acs.org Acylation involves the introduction of an acyl group (R-C=O) to the amino or hydroxyl moiety, often using acyl chlorides or anhydrides. Alkylation introduces an alkyl group, and can be achieved using alkyl halides. acs.org These transformations are fundamental in organic synthesis and are used to build more complex molecular architectures and to modify the properties of the parent compound.

The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions to form various heterocyclic compounds.

Oxazolidinones: These are five-membered heterocyclic compounds containing both nitrogen and oxygen. They can be synthesized from amino alcohols through various methods, including reactions with phosgene (B1210022) or its equivalents, or through cyclization of carbamates. google.comscirp.org Oxazolidinones are a significant class of compounds in medicinal chemistry, with some exhibiting antibacterial properties. organic-chemistry.org The synthesis can proceed via different mechanisms, including palladium-catalyzed N-arylation or copper-catalyzed reactions. organic-chemistry.org

Oxadiazoles: These are five-membered rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) ring system can be formed through the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride or diphosphorus (B173284) pentoxide. nih.gov Another approach involves the PIDA-mediated intramolecular oxidative cyclization of amidoximes. rsc.org

Quinazolines: These are bicyclic heterocyclic compounds. Their synthesis can be achieved through methods like the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization. acs.org Another route involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov

| Heterocyclic Derivative | General Synthetic Approach | Key Reagents/Conditions |

| Oxazolidinones | Cyclization of amino alcohol carbamates. google.comorganic-chemistry.org | Palladium or copper catalysts, base. organic-chemistry.org |

| Oxadiazoles | Cyclization of N,N'-diacylhydrazines. nih.gov | Phosphorus oxychloride, Diphosphorus pentoxide. nih.gov |

| Quinazolines | Base-promoted SNAr and cyclization of ortho-fluorobenzamides. acs.org | Cs2CO3, DMSO. acs.org |

Stereoselective Derivatization Strategies

The chiral nature of this compound, stemming from its stereogenic centers, makes it an excellent starting material for stereoselective synthesis. Derivatization strategies leverage its amino and alcohol functional groups to introduce new functionalities while controlling the stereochemical outcome of subsequent reactions. These strategies are analogous to those employed with well-established chiral auxiliaries like pseudoephedrine or Evans oxazolidinones. nih.govwikipedia.orgsigmaaldrich.com

A primary strategy involves the acylation of the nitrogen atom to form chiral amides. The resulting amide can direct the stereoselective alkylation at the α-carbon position relative to the carbonyl group. The steric hindrance provided by the phenyl group and the directing influence of the hydroxyl group are crucial for achieving high diastereoselectivity. wikipedia.org

Another powerful strategy is the formation of cyclic derivatives, such as oxazolidinones or their sulfur-containing analogs, thiazolidinethiones. wikipedia.orgscielo.org.mx These rigid cyclic structures offer excellent stereocontrol in a variety of transformations, including aldol (B89426) reactions and alkylations. The formation of an oxazolidinone from an amino alcohol is a common method for creating a robust chiral auxiliary. wikipedia.org For instance, reacting this compound with phosgene or a similar reagent would yield a chiral oxazolidinone, which can then be N-acylated. Subsequent reactions on the acyl group are highly controlled by the stereocenter of the auxiliary. wikipedia.org

Furthermore, the amino group can participate in reductive amination reactions with ketones or aldehydes. For example, the reaction of (S)-2-amino-1-(3-chlorophenyl)ethanol with methyl 3,4-dimethoxyphenylmethyl ketone in the presence of a reducing agent like hydrogen over a platinum catalyst can produce chiral N-substituted derivatives. google.com

The table below summarizes key stereoselective derivatization strategies for this compound.

Table 1: Stereoselective Derivatization Strategies

| Strategy | Reagents/Conditions | Resulting Derivative | Application |

|---|---|---|---|

| N-Acylation | Carboxylic acid, acid anhydride (B1165640), or acyl chloride | Chiral Amide | Diastereoselective alkylation of the enolate |

| Oxazolidinone Formation | Phosgene or a carbonate equivalent, followed by N-acylation | Chiral N-Acyl Oxazolidinone | Stereoselective aldol reactions, alkylations |

Reactivity Studies of this compound and its Analogs

The reactivity of this compound is characterized by the interplay of its amino, hydroxyl, and chloro-substituted phenyl groups.

Oxidation Reactions

The oxidation of amino alcohols can yield different products depending on the reagents used and the nature of the substituents on the nitrogen atom. researchgate.net For a primary amino alcohol like this compound, oxidation of the secondary alcohol group would typically yield the corresponding α-amino ketone, (S)-2-amino-1-(3-chlorophenyl)ethan-1-one.

In the case of N-substituted derivatives, the reaction can proceed differently. For example, N-acyl derivatives can undergo oxidative cyclization to form oxazolines. nih.gov Research on similar polyfunctional amino alcohol derivatives has shown that oxidation in the presence of a base can lead to substituted chiral oxazolines in high yield. researchgate.net The specific oxidant employed is critical; strong oxidants might lead to decomposition, whereas milder conditions are required for selective transformation. acs.org

Table 2: Potential Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | Mild oxidant (e.g., Swern, Dess-Martin) | (S)-2-Amino-1-(3-chlorophenyl)ethan-1-one |

Substitution Reactions

Substitution reactions can target either the amino or the hydroxyl group of this compound.

Reactions at the Amino Group: The primary amine is nucleophilic and readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, as discussed in the derivatization strategies. wikipedia.org It can also undergo N-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging.

Reactions at the Hydroxyl Group: The hydroxyl group is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Subsequent reaction with a nucleophile can displace this group. However, this can be complicated by competing reactions at the nitrogen atom or potential rearrangement reactions. The Finkelstein reaction, for example, is typically carried out in dry acetone (B3395972) to facilitate the substitution of halides. cbseacademic.nic.in

Reduction Reactions (of derivatives)

While this compound itself contains a reduced alcohol moiety, its derivatives can undergo further reduction. The conversion of α-amino acids into 1,2-amino alcohols is a well-established reduction process, often employing reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) after activation of the carboxylic acid. benthamopen.comorgsyn.org

In a reverse scenario, if the alcohol function of this compound is first oxidized to a ketone, this ketone can be stereoselectively reduced back to the alcohol. More commonly, derivatives such as amides or imines formed from the amino group are targeted for reduction.

For example, an amide derivative, formed by N-acylation, can be reduced to a secondary amine using a powerful reducing agent like LAH. rushim.ru Similarly, an imine formed by condensation with an aldehyde or ketone can be reduced to the corresponding amine via catalytic hydrogenation or with hydride reagents like sodium cyanoborohydride (NaCNBH₃). rushim.ru

Table 3: Reduction of this compound Derivatives

| Derivative | Reducing Agent | Product |

|---|---|---|

| (S)-2-Amino-1-(3-chlorophenyl)ethan-1-one (Ketone) | NaBH₄, LiAlH₄ | This compound |

| N-Acyl derivative (Amide) | LiAlH₄ | N-Alkyl derivative (Secondary Amine) |

Computational Chemistry and Theoretical Studies on S 2 Amino 1 3 Chloro Phenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules like (S)-2-Amino-1-(3-chloro-phenyl)-ethanol. These methods allow for the investigation of molecular properties at an atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the geometry, reactivity, and spectroscopic properties of molecules. For a chiral amino alcohol like this compound, DFT can be instrumental in understanding its conformational landscape and the mechanisms of reactions in which it participates.

A key aspect of studying flexible molecules like amino alcohols is identifying their stable conformers. The rotation around the C-C, C-O, and C-N bonds gives rise to numerous possible spatial arrangements (rotamers). nih.gov DFT calculations can be used to optimize the geometry of these different conformers and calculate their relative energies. This analysis reveals the most stable conformations and the energy barriers between them. For 1,2-aminoalcohols, intramolecular hydrogen bonding between the hydroxyl and amino groups is a critical factor in determining the most stable conformers. nih.gov The presence of a bulky 3-chlorophenyl group would significantly influence the steric and electronic environment, and DFT could precisely model these effects on the conformational preferences.

In the context of reaction mechanisms, DFT is used to map the entire reaction pathway, including reactants, transition states, intermediates, and products. nih.gov For instance, in the synthesis or transformation of this compound, DFT can elucidate the step-by-step process, identifying the highest energy barrier (the rate-determining step) and explaining the observed regioselectivity and stereoselectivity. The method provides detailed information about bond breaking and formation during a chemical reaction.

Energy Profiles of Transformations

A direct output of DFT calculations on reaction mechanisms is the energy profile. This profile plots the potential energy of the system as the reaction progresses from reactants to products. Key points on this profile include the energy of the reactants, the transition state(s), any intermediates, and the final products. The difference in energy between the reactants and the highest energy transition state is the activation energy, which is crucial for understanding the reaction rate.

For transformations involving this compound, such as its synthesis via the reduction of a corresponding α-amino ketone, an energy profile would reveal the energetic feasibility of the proposed mechanism. By comparing the energy profiles of different possible pathways, chemists can predict the most likely reaction mechanism. For example, in the asymmetric reduction of a ketone to form a chiral alcohol, DFT can model the interaction of the substrate with the chiral catalyst and calculate the energy profiles for the formation of both the (S) and (R) enantiomers, thereby explaining the origin of enantioselectivity.

Stereochemical Modeling

Stereochemical modeling is a critical component of computational chemistry for understanding and predicting the three-dimensional aspects of chemical reactions, which is particularly important for chiral molecules like this compound.

Prediction of Enantioselectivity and Diastereoselectivity

Computational modeling is frequently employed to predict the stereochemical outcome of asymmetric reactions. In the synthesis of chiral amino alcohols, achieving high enantioselectivity (preference for one enantiomer over the other) or diastereoselectivity (preference for one diastereomer over another) is often the primary goal. nih.govru.nlwestlake.edu.cn

To predict enantioselectivity, computational models of the reaction's transition states are constructed. For a reaction leading to a chiral center, there will be two competing transition states, one leading to the (S)-product and the other to the (R)-product. By calculating the energies of these two transition states using methods like DFT, the enantiomeric excess (ee) can be predicted. The energy difference between the two transition states (ΔΔG‡) is related to the ratio of the products. A larger energy difference implies higher enantioselectivity. This approach is invaluable in the design of new chiral catalysts and the optimization of reaction conditions. For example, in the synthesis of β-amino alcohols via chromium-catalyzed asymmetric cross-coupling, modeling the interaction between the catalyst, aldehyde, and imine can rationalize the high stereoselectivity observed. westlake.edu.cn

The following table illustrates how DFT calculations can be used to predict the stereochemical outcome of a reaction by comparing the energies of different transition states, based on a representative study of a similar reaction type.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess |

| TS-(S) | 0.0 | (S)-enantiomer | >99% ee |

| TS-(R) | +3.5 | ||

| Note: This table is a representative example based on computational studies of asymmetric catalysis and does not represent actual data for the title compound. |

Conformation Analysis of Chiral Intermediates

The stereochemical outcome of a reaction is often determined by the conformation of key chiral intermediates. Computational analysis of these intermediates provides crucial insights into the factors controlling selectivity. In multi-step syntheses, a chiral center established in an early step can direct the stereochemistry of subsequent transformations.

For the synthesis of this compound, computational methods can be used to analyze the three-dimensional structure of chiral intermediates. For example, in a radical-mediated C-H amination to produce a β-amino alcohol, the conformation of the transient radical intermediate and its interaction with a chiral catalyst can be modeled. nih.gov These models can reveal non-covalent interactions, such as hydrogen bonds or steric repulsions, that lock the intermediate into a specific conformation, leading to a highly stereoselective reaction. The analysis helps in understanding how the chirality is transferred and maintained throughout the reaction sequence. nih.gov

The table below shows an example of calculated relative energies for different conformers of a chiral intermediate, highlighting the most stable conformation that would likely dictate the reaction's stereochemical path.

| Conformer of Chiral Intermediate | Calculation Method | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Conformer A (Gauche) | DFT (B3LYP/6-31G) | 0.0 | Intramolecular Hydrogen Bond |

| Conformer B (Anti) | DFT (B3LYP/6-31G) | +2.1 | Steric Minimization |

| Conformer C (Eclipsed) | DFT (B3LYP/6-31G*) | +5.8 | Transition State |

| Note: This table is a generalized example illustrating the type of data obtained from conformational analysis and does not represent specific data for an intermediate of the title compound. |

Future Directions in Research Pertaining to S 2 Amino 1 3 Chloro Phenyl Ethanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and economically viable chemical processes is a major driver in modern synthetic chemistry. Future research concerning (S)-2-Amino-1-(3-chloro-phenyl)-ethanol will likely prioritize the development of novel synthetic pathways that are both efficient and environmentally benign.

Current methodologies often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. A key future direction is the design of more atom-economical routes. For instance, researchers are exploring catalytic hydrogenation of N-aryl cyclic amides as an atom-economical way to access N-aryl amino alcohols, though these methods can require expensive catalysts and harsh conditions. rsc.org Future work could adapt these principles to develop a more direct synthesis of the target compound.

Another promising avenue is the development of one-pot cascade reactions. acs.org These processes, which combine multiple reaction steps into a single operation without isolating intermediates, can significantly reduce solvent usage, energy consumption, and purification efforts. Research into telescoping synthesis, which streamlines processes by avoiding the isolation of intermediates, represents a powerful strategy for the rapid and efficient assembly of complex molecules like amino alcohols. acs.org Furthermore, exploring novel starting materials and reaction pathways, such as those involving the ring-opening of cyclic ethers with primary amines, could lead to more efficient and sustainable syntheses. rsc.org The development of synthetic routes from readily available primary amines and cyclic ethers under mild conditions, where key reagents can be recovered, points towards a more sustainable and atom-economical future for producing N-aryl amino alcohols. rsc.org

Exploration of New Catalytic Systems for Enantioselective Production

The biological activity of chiral molecules is often enantiomer-specific. Therefore, achieving high enantiopurity is critical. The enantioselective synthesis of this compound is a central area for future research, with a focus on discovering and optimizing new catalytic systems.

Biocatalysis: The use of enzymes offers a highly selective and sustainable approach. Engineered amine dehydrogenases (AmDHs) have shown significant promise for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov Future research will likely involve:

Directed Evolution: Applying techniques like combinatorial active-site saturation testing (CAST) to further improve the catalytic efficiency (kcat/Km) and stability of existing AmDHs. nih.gov

Substrate Scope Expansion: Engineering enzymes to accept a broader range of substrates, including the specific precursor for this compound.

Process Optimization: Developing whole-cell biocatalytic systems that can be used in large-scale fermentation and biotransformation processes, achieving high yields and enantiomeric excesses (>99% ee). nih.govmdpi.com

Chemical Catalysis: Alongside biocatalysis, the development of novel chemical catalysts remains a vibrant field.

Phase-Transfer Catalysis: This method has been effective for the enantioselective synthesis of α-amino acid derivatives and could be adapted for amino alcohols. nih.gov The use of chiral catalysts, such as Maruoka's spirocyclic ammonium (B1175870) salts, under continuous flow conditions, has demonstrated the potential to improve enantioselectivity and reaction times. nih.govnih.gov

Metal-Based Catalysts: Research into new ligand designs for transition metal catalysts (e.g., based on Palladium, Rhodium, or Copper) could lead to more efficient and selective syntheses. The synergy between metals in bimetallic nanoparticles, such as cobalt ferrite (B1171679) (CoFe2O4-NPs), has shown unique catalytic properties that could be harnessed for multi-step reactions leading to complex molecules. mdpi.commdpi.com

| Catalyst Type | Example System | Key Advantages | Research Focus |

| Biocatalyst | Engineered Amine Dehydrogenase (AmDH) | High enantioselectivity (>99% ee), mild reaction conditions, sustainable. | Directed evolution for enhanced activity and stability, substrate scope expansion. nih.gov |

| Organocatalyst | Chiral Phase-Transfer Catalysts (e.g., Maruoka catalyst) | Metal-free, high enantioselectivity (up to 93% ee in flow). nih.gov | Development for continuous flow systems, optimization of catalyst structure. nih.gov |

| Metal Catalyst | Pd2(dba)3/XantPhos | High efficiency for C-N bond formation. mdpi.com | Ligand design, exploring bimetallic synergistic effects. mdpi.commdpi.com |

Advanced Characterization Techniques for Chiral Purity

The validation of enantioselective synthesis relies on precise and accurate analytical techniques to determine enantiomeric purity (or enantiomeric excess, ee). Future research will continue to refine and develop these methods for greater sensitivity, speed, and accessibility.

High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is a cornerstone of enantiomeric separation. nih.gov

Novel CSPs: The development of new CSPs, such as those based on immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose), will continue to be a focus. nih.gov The goal is to find phases that provide better selectivity (α) and resolution (Rs) for a wider range of compounds, including amino alcohols and their derivatives. nih.govsigmaaldrich.com

Method Optimization: Research will also focus on optimizing mobile phases and detection methods to improve separation efficiency and handle complex sample matrices. sigmaaldrich.comcat-online.com Ternary mixtures as eluents have shown success in achieving baseline separation for preparative chromatography. nih.gov

Gas Chromatography (GC) and Mass Spectrometry (MS):

Chiral GC Columns: Capillary gas chromatography on chiral stationary phases allows for the separation of volatile derivatives of amino acids and amino alcohols. cat-online.com

GC-MS with Deuterium (B1214612) Labeling: For highly accurate determination of enantiomeric purity, especially in complex matrices like peptides, GC-MS methods that use deuterium labeling can account for any racemization that occurs during sample preparation, providing more reliable results. cat-online.com

Other Techniques: The exploration of other chiroptical methods, such as circular dichroism (CD) spectroscopy, in conjunction with computational modeling, could provide deeper insights into the absolute configuration and conformational properties of chiral molecules like this compound.

| Technique | Principle | Future Developments |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | New CSPs with higher selectivity, optimization for preparative separations. nih.govsigmaaldrich.com |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral column with mass selective detection. cat-online.com | Methods to minimize racemization during derivatization, deuterium-labeling for enhanced accuracy. cat-online.com |

| Circular Dichroism | Differential absorption of left and right circularly polarized light by chiral molecules. | Integration with quantum chemical calculations for absolute configuration assignment. |

Expansion of Applications as a Versatile Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and ideally recovered. wikipedia.org Given its structure as a chiral amino alcohol, this compound has significant potential for broader application as a versatile chiral auxiliary.

Future research in this area will likely focus on incorporating it into frameworks analogous to well-established auxiliaries:

Oxazolidinone-type Auxiliaries: Evans oxazolidinones, derived from amino alcohols, are highly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org Research could focus on synthesizing a novel oxazolidinone from this compound and evaluating its effectiveness in directing asymmetric transformations. The steric and electronic properties imparted by the 3-chlorophenyl group could offer unique selectivity profiles compared to existing auxiliaries.

Pseudoephedrine/Pseudoephenamine Analogues: Amides derived from pseudoephedrine and pseudoephenamine are excellent chiral auxiliaries for the asymmetric alkylation of carboxylic acids, particularly for creating quaternary carbon centers. nih.gov By converting this compound into a corresponding N-methylated or other secondary amine derivative, it could be employed in similar strategies. The resulting amides may exhibit high crystallinity, facilitating purification by recrystallization. nih.gov

Sulfur-Containing Auxiliaries: Thiazolidinethiones and oxazolidinethiones, derived from amino alcohols, have proven to be superior to their oxo-analogs in many asymmetric reactions, including aldol and Michael additions. scielo.org.mxresearchgate.net Synthesizing a thiazolidinethione auxiliary from this compound could unlock new applications and selectivities. researchgate.net

The ultimate goal is to develop a library of new, recoverable chiral auxiliaries based on the this compound scaffold, expanding the toolbox available to synthetic chemists for the construction of complex, enantiomerically pure molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-2-Amino-1-(3-chlorophenyl)-ethanol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of a ketone precursor (e.g., 3-chlorophenylglycine derivatives) followed by chiral resolution to isolate the (S)-enantiomer. Continuous flow reactors are recommended for precise control of reaction parameters (e.g., temperature, pressure), improving yield and reducing byproducts . Purification via column chromatography with polar stationary phases (e.g., silica gel) and ethanol/ethyl acetate eluents ensures high purity (>95%) .

Q. How can the stereochemical integrity of (S)-2-Amino-1-(3-chlorophenyl)-ethanol be validated during synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for confirming enantiomeric excess (ee > 95%). X-ray crystallography using SHELX software can resolve absolute configuration by analyzing heavy atom (Cl) positions in single crystals .

Q. What biological targets or pathways are associated with (S)-2-Amino-1-(3-chlorophenyl)-ethanol?

- Methodological Answer : The compound interacts with G-protein-coupled receptors (GPCRs) and enzymes like monoamine oxidases due to its aminoethanol moiety. In vitro assays (e.g., fluorescence polarization) show competitive inhibition of MAO-B (IC₅₀ = 12 µM), suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How does the 3-chloro substituent on the phenyl ring influence the compound’s reactivity and bioactivity compared to other halogenated analogs?

- Methodological Answer : The electron-withdrawing 3-chloro group enhances electrophilic aromatic substitution rates by 30% compared to 4-chloro analogs, as shown in kinetic studies. This substituent also increases lipophilicity (logP = 1.8 vs. 1.5 for fluoro analogs), improving blood-brain barrier penetration in rodent models .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM for MAO-B) often arise from assay conditions. Standardizing protocols (e.g., pH 7.4 buffer, 37°C) and using isogenic cell lines reduces variability. Meta-analyses of dose-response curves with Hill slope adjustments can harmonize data .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of target proteins (e.g., β₂-adrenergic receptors) identify key hydrogen bonds between the amino group and Asp113 residue. QSAR models incorporating Cl-substituent parameters (Hammett σ) predict binding affinity within ±0.5 kcal/mol accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.